molecular formula C5H9BrO3S B2797337 Propan-2-yl 1-bromoethenesulfonate CAS No. 2344679-21-4

Propan-2-yl 1-bromoethenesulfonate

Cat. No.: B2797337
CAS No.: 2344679-21-4
M. Wt: 229.09
InChI Key: ZEJPKFWVDMRISF-UHFFFAOYSA-N
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Description

Propan-2-yl 1-bromoethenesulfonate: is a chemical compound used in scientific research. It serves as a versatile material and a reactive intermediate, aiding in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Propan-2-yl 1-bromoethenesulfonate typically involves the reaction of propan-2-ol with 1-bromoethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 1-bromoethenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.

    Solvents: Reactions are typically carried out in solvents like dichloromethane, tetrahydrofuran, or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Propan-2-yl 1-bromoethenesulfonate finds applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It may be employed in the development of pharmaceuticals and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 1-bromoethenesulfonate involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

    Propan-2-yl 1-chloroethenesulfonate: Similar in structure but with a chlorine atom instead of bromine.

    Propan-2-yl 1-fluoroethenesulfonate: Contains a fluorine atom instead of bromine.

    Propan-2-yl 1-iodoethenesulfonate: Contains an iodine atom instead of bromine.

Uniqueness: Propan-2-yl 1-bromoethenesulfonate is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. In comparison, the chlorine derivative may be less reactive, while the iodine derivative may be more reactive but less stable.

Properties

IUPAC Name

propan-2-yl 1-bromoethenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3S/c1-4(2)9-10(7,8)5(3)6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJPKFWVDMRISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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